N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an oxalamide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxalamide linkage. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The oxalamide linkage can facilitate the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxyphenyl)-N2-(2-phenylethyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(2-(4-methylthiazol-5-yl)ethyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(2-(2-phenylthiazol-5-yl)ethyl)oxalamide
Uniqueness
N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methyl-2-phenylthiazol-5-yl group enhances its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-18(28-21(23-14)15-7-4-3-5-8-15)11-12-22-19(25)20(26)24-16-9-6-10-17(13-16)27-2/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWBNPTJABEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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